molecular formula C13H14N2O3S B2939020 1-(1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795445-94-1

1-(1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2939020
CAS RN: 1795445-94-1
M. Wt: 278.33
InChI Key: RIZLENIMJUALFM-UHFFFAOYSA-N
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Description

The compound “1-(1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used by medicinal chemists to create compounds for the treatment of human diseases . The compound also contains a thiophene ring, a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .


Molecular Structure Analysis

The molecular formula of the compound is C16H14N4O3S . The structure includes a pyrrolidine ring and a thiophene ring, both of which contribute to the stereochemistry of the molecule .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 342.3724 . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis of Cyclic Compounds

One area of research involves the generation of azomethine ylides through the decarboxylative condensation of α-amino acids with carbonyl compounds, leading to the production of pyrrolidines, pyrrolines, and oxazolidines. This process, involving intermediary 5-oxazolidinones, highlights a method for accessing synthetic equivalents of azomethine ylide, which are crucial for generating a variety of cyclic compounds (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).

Biological Activity Studies

Another segment of research focuses on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. This includes the development of compounds via novel methods of stirring and sonication, showing significant antidepressant and nootropic activities in dose-dependent manners (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anti-Stress and Antiproliferative Activities

The synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones and their evaluation as anti-stress agents in animal models present another dimension of scientific applications. These compounds, derived through 1,3-dipolar cycloaddition of azomethine N-oxides, have shown potential as lead molecules for developing new anti-stress medications (Badru, Anand, & Singh, 2012).

Additionally, the strategic approach to synthesizing functionalized spirooxindole pyrrolidine derivatives demonstrates their potential in antibacterial, antifungal, antimalarial, and antitubercular studies. These compounds, synthesized via exo-selective 1,3-dipolar cycloaddition reactions, exhibited good activities compared to established standard drugs (Haddad et al., 2015).

Chemical Synthesis and Structural Analysis

Further, the molecular and crystal structure analysis of related compounds, such as 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, provides insight into their structural and electronic properties, which are essential for understanding their reactivity and potential applications in chemical synthesis (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).

Mechanism of Action

properties

IUPAC Name

1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-4-10(19-7-8)13(18)14-5-9(6-14)15-11(16)2-3-12(15)17/h4,7,9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZLENIMJUALFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

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